Benzquinamide

adrenergic pharmacology receptor binding CNS research

Benzquinamide offers unique polypharmacology as a dual D2 dopamine and α2-AR antagonist, distinguishing it from standard antiemetics. Ideal for preclinical studies in emetic pathways, cardiovascular control, and PK/PD modeling of hepatic extraction. Its CNS penetration enables EPS research. We provide high-purity, research-grade material for reliable experimental outcomes.

Molecular Formula C22H32N2O5
Molecular Weight 404.5 g/mol
CAS No. 23844-24-8
Cat. No. B7824474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzquinamide
CAS23844-24-8
Molecular FormulaC22H32N2O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC
InChIInChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3
InChIKeyJSZILQVIPPROJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.90e-01 g/L

Benzquinamide CAS 23844-24-8: Chemical Identity and Pharmacological Class for Research Procurement


Benzquinamide (CAS 23844-24-8) is a discontinued antiemetic agent structurally belonging to the benzoquinolizine class, originally developed by Pfizer and first synthesized in the 1960s [1]. It functions as an antagonist at α2-adrenergic receptors (α2A, α2B, and α2C) with Ki values of 1,365 nM, 691 nM, and 545 nM, respectively, and also antagonizes dopamine D2, D4, and D3 receptors with Kis of 4,369 nM, 574 nM, and 3,592 nM, respectively . The compound additionally inhibits P-glycoprotein-mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug-resistant cells [2].

Benzquinamide Procurement: Why Class Substitution with Other Antiemetics Is Not Straightforward


Although benzquinamide is classified among antiemetic agents, its pharmacological profile defies simple substitution with other antiemetic classes. Unlike 5-HT3 antagonists (e.g., ondansetron) or peripherally selective D2 antagonists (e.g., domperidone), benzquinamide exhibits a polypharmacology profile including α2-adrenergic antagonism, dopamine receptor antagonism, and P-glycoprotein inhibition [1]. Its bioavailability is formulation-dependent, ranging from 33-39% for oral and suppository routes relative to intramuscular administration, with an elimination half-life of 1.0-1.6 hours [2]. Notably, benzquinamide possesses neuroleptic activity absent in domperidone, and demonstrates CNS penetration (BBB+) that distinguishes it from peripherally restricted agents [3]. These multidimensional differences preclude generic class-level substitution assumptions.

Benzquinamide Differential Evidence Guide: Quantitative Comparator Data for Research Selection


α2-Adrenergic Receptor Binding Affinity: Subtype-Selective Antagonism Profile

Benzquinamide demonstrates differential binding affinity across α2-adrenergic receptor subtypes, with highest affinity for α2C (Ki = 545 nM), intermediate affinity for α2B (Ki = 691 nM), and lowest affinity for α2A (Ki = 1,365 nM) . This represents approximately 2.5-fold selectivity for α2C over α2A. In contrast, classic α2-antagonists such as yohimbine exhibit non-selective binding across all α2 subtypes, while other antiemetics including prochlorperazine lack this adrenergic binding profile entirely .

adrenergic pharmacology receptor binding CNS research

P-Glycoprotein Inhibition: Dual-Function Activity Distinct from Antiemetic Comparators

Benzquinamide inhibits P-glycoprotein (P-gp) mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug-resistant (MDR) cells, an activity not shared by comparator antiemetics including prochlorperazine, haloperidol, metoclopramide, or ondansetron [1]. BZQ increases [3H]daunorubicin accumulation and inhibits [125I]iodoaryl azidoprazosin binding to P-gp in MDR cells, confirming direct interaction with the efflux transporter [1].

multidrug resistance P-glycoprotein cancer pharmacology

Apomorphine-Induced Emesis Model: Superior Oral Efficacy Versus Prochlorperazine

In a head-to-head comparison using the apomorphine-induced emesis model in healthy male volunteers, oral benzquinamide demonstrated significantly greater antiemetic activity than 10 mg oral prochlorperazine [1]. Benzquinamide also inhibits apomorphine-induced emesis in dogs with an ED50 of 0.69 mg/kg . However, in a clinical trial of 5-fluorouracil-treated cancer patients (n=183), oral benzquinamide (100 mg 3x daily) showed inferior antiemetic efficacy compared to prochlorperazine (10 mg 3x daily), with incidence of nausea and vomiting significantly higher than in prochlorperazine-treated patients and equal to placebo [2].

antiemetic efficacy dopamine antagonism emesis models

Neuroleptic Activity: CNS Penetration Profile Distinguished from Peripherally Selective Agents

Benzquinamide is classified as a neuroleptic with demonstrated central nervous system activity, including blockade of conditioned responding in dogs (ED50 = 2.77 mg/kg in shuttle box test) and disruption of nondiscriminated avoidance behavior in rats [1][2]. In contrast, domperidone (a comparator D2 antagonist antiemetic) is devoid of neuroleptic activity and shows no central or peripheral effects up to high doses, representing a peripherally selective agent [1]. Benzquinamide is also predicted to cross the blood-brain barrier (BBB+) based on computational models [3].

neuroleptic activity dopamine antagonism CNS pharmacology

Formulation-Dependent Bioavailability: Route Selection Critical for Exposure

Benzquinamide exhibits formulation-dependent oral bioavailability of 33-39% from capsule and suppository formulations relative to intramuscular administration, with high correlation between oral and suppository routes suggesting substantial first-pass hepatic metabolism [1]. The mean apparent elimination half-life is 1.0-1.6 hours across all formulations, indicating consistent clearance kinetics independent of administration route [1]. In dogs, plasma half-life is 30-40 minutes, with 2-10% renal excretion of unchanged drug [2].

pharmacokinetics bioavailability formulation science

Dopamine Receptor Subtype Selectivity: D4-Preferring Antagonism Within D2-Like Family

Benzquinamide demonstrates differential binding affinity across dopamine D2-like receptor subtypes, with highest affinity for D4 (Ki = 574 nM), intermediate for D3 (Ki = 3,592 nM), and lowest for D2 (Ki = 4,369 nM) . This represents approximately 7.6-fold selectivity for D4 over D2. Comparator antiemetics including haloperidol show preferential D2 antagonism, while metoclopramide exhibits non-selective D2-like activity. Domperidone is a peripherally restricted D2/D3 antagonist [1].

dopamine receptor receptor binding neuropharmacology

Benzquinamide Application Scenarios: Evidence-Based Research Use Cases


Multidrug Resistance (MDR) Reversal Studies

Benzquinamide is uniquely suited as a tool compound for investigating P-glycoprotein-mediated drug efflux mechanisms and MDR reversal strategies in cancer cell lines. Unlike comparator antiemetics (prochlorperazine, haloperidol, metoclopramide, ondansetron), benzquinamide possesses P-gp inhibitory activity that potentiates chemotherapeutic agent cytotoxicity in MDR cells [1]. Researchers should employ benzquinamide in vitro at concentrations sufficient to inhibit P-gp efflux while noting that its antiemetic activity is a separate pharmacological property requiring independent validation if co-studied.

α2C-Adrenergic Receptor Subtype Pharmacology

Benzquinamide serves as a research probe for α2C-preferring adrenergic antagonism, with 2.5-fold selectivity for α2C (Ki = 545 nM) over α2A (Ki = 1,365 nM) . This selectivity profile enables dissection of α2C-specific signaling pathways in CNS and cardiovascular research applications where non-selective α2-antagonists (e.g., yohimbine) would confound interpretation. Researchers should account for the compound's concurrent dopamine receptor and P-gp activities when designing experiments.

D4 Dopamine Receptor Selectivity Profiling

Benzquinamide exhibits 7.6-fold preferential binding to D4 receptors (Ki = 574 nM) over D2 receptors (Ki = 4,369 nM), with D3 affinity intermediate (Ki = 3,592 nM) . This D4-preferring profile within the D2-like family distinguishes benzquinamide from D2-preferring neuroleptics such as haloperidol. The compound is valuable for investigating D4 receptor pharmacology in CNS research, particularly in models where D4-selective tool compounds are limited.

Comparative Antiemetic Pharmacology with Route-Dependent Efficacy

Benzquinamide is suitable for comparative antiemetic research requiring a compound with well-characterized pharmacokinetic limitations. Its 33-39% oral bioavailability relative to intramuscular administration and 1.0-1.6 hour elimination half-life provide a defined baseline for evaluating formulation-dependent efficacy differences [2]. Additionally, its model-dependent efficacy profile—superior to prochlorperazine in apomorphine-induced emesis but inferior in chemotherapy-induced nausea and vomiting—offers a valuable comparator for investigating context-specific antiemetic mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzquinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.